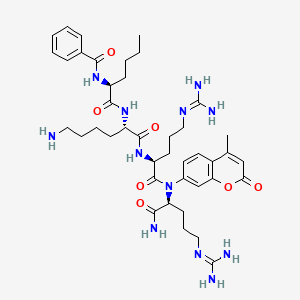
Bz-nLKRR-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC) is a synthetic peptide substrate used primarily in biochemical assays. It is particularly known for its application in studying the activity of viral proteases, such as those from dengue and yellow fever viruses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin involves multiple steps, starting from the individual amino acids. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin at the end of the synthesis .
Industrial Production Methods
Industrial production of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
化学反应分析
Types of Reactions
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin primarily undergoes hydrolysis reactions when used as a substrate in protease assays. The peptide bond between arginine and 7-amino-4-methylcoumarin is cleaved by specific proteases, releasing the fluorescent 7-amino-4-methylcoumarin .
Common Reagents and Conditions
Reagents: Tris-HCl buffer (50 mM, pH 7.8), protease enzymes (e.g., dengue virus NS2B-NS3 protease, yellow fever virus NS3 protease).
Conditions: The hydrolysis reaction is typically carried out at room temperature, and the release of 7-amino-4-methylcoumarin is monitored using fluorescence spectroscopy at excitation/emission wavelengths of 380 nm/460 nm
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which is a fluorescent compound used to quantify protease activity .
科学研究应用
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin is widely used in scientific research for the following applications:
作用机制
The mechanism of action of Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin involves its cleavage by specific proteases. The protease recognizes the peptide sequence and cleaves the bond between arginine and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent 7-amino-4-methylcoumarin, which can be quantified to measure protease activity .
相似化合物的比较
Similar Compounds
Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin: Another peptide substrate used for protease assays, but with a different peptide sequence.
Ac-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin: A substrate used for caspase assays in apoptosis studies.
Uniqueness
Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin is unique due to its high specificity and efficiency as a substrate for dengue and yellow fever virus proteases. Its kcat/Km value for the dengue virus type 4 enzyme is over 800 times higher than that of Boc-Gly-Arg-Arg-7-amino-4-methylcoumarin, making it a superior choice for studying these viral proteases .
属性
分子式 |
C41H60N12O7 |
|---|---|
分子量 |
833.0 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C41H60N12O7/c1-3-4-14-29(50-36(56)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)52-31(16-10-21-48-40(44)45)39(59)53(32(35(43)55)17-11-22-49-41(46)47)27-18-19-28-25(2)23-34(54)60-33(28)24-27/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H2,43,55)(H,50,56)(H,51,57)(H,52,58)(H4,44,45,48)(H4,46,47,49)/t29-,30-,31-,32-/m0/s1 |
InChI 键 |
ZUUCMPDQKAVAPM-YDPTYEFTSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CCCN=C(N)N)C(=O)N)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936146.png)
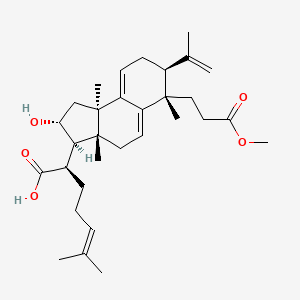

![(1R,3R)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B11936163.png)


![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)
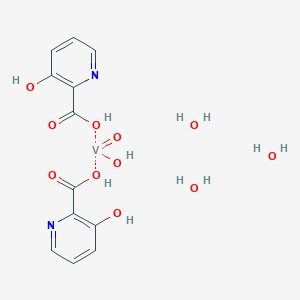
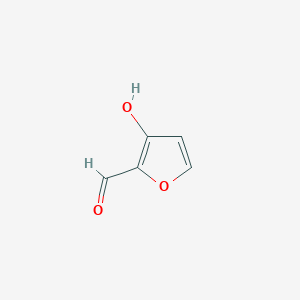
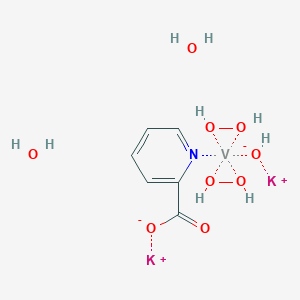
![4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B11936221.png)
